molecular formula C13H12 B089790 Diphenylmethane CAS No. 101-81-5

Diphenylmethane

Cat. No. B089790
CAS RN: 101-81-5
M. Wt: 168.23 g/mol
InChI Key: CZZYITDELCSZES-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Organogold Complexes : Organogold derivatives of diphenylmethane have been synthesized using reactions involving ClAuPPh3 and lithium derivatives. The interaction with dppe forms macrocyclic compounds including an Au...Au bond (Baukova et al., 1997).
  • Acidic Ionic Liquids : Diphenylmethane (DPM) synthesis from benzene and benzyl chloride using acidic ionic liquids like (C2H5)3NHCl-AlCl3 showed 100% yield and selectivity under ambient conditions (Cui et al., 2006).

Molecular Structure Analysis

  • Diphenylmethane Derivatives : The crystallization of diphenylmethane derivatives shows light-emission enhancement due to molecular packing and hydrogen bonds preventing π–π interactions (Guieu et al., 2013).

Chemical Reactions and Properties

  • Chemical Reactions : Studies on diphenyldiazomethane and diphenylmethylene in single 1,1-Diphenylethylene crystals using electron paramagnetic resonance and electron nuclear double resonance have been conducted to understand their chemical reactions (Doetschman & Hutchison, 1972).

Physical Properties Analysis

  • Thermodynamic Properties : Measurements for gaseous diphenylmethane include adiabatic heat-capacity calorimetry, vibrating-tube densimetry, and differential-scanning calorimetry. These provide data for standard molar entropies, enthalpies, and Gibbs free energies of formation (Chirico & Steele, 2005).

Chemical Properties Analysis

  • Vibrational Spectra : Raman and infrared spectra analyses identify different normal modes of vibration of diphenylmethane. UV absorption spectra consist of two band systems around 220 nm and 270 nm (Mishra et al., 2005).

Scientific Research Applications

  • Diphenylmethane is utilized by certain bacteria such as Pseudomonas for growth, particularly in its liquid state, facilitating bacterial growth at the aqueous-diphenylmethane interface (Wodzinski & Larocca, 1977).

  • It has potential as an entrainer in extractive distillation for separating mixtures of 2-methoxyphenol and 1,2-dimethoxybenzene, demonstrating its use in chemical separation processes (Hwang, Lee, & Lin, 2001).

  • Diphenylmethane is being explored as part of a liquid organic hydrogen carrier (LOHC) system, with studies focusing on its thermophysical properties through experimental determination and molecular simulation (Kerscher et al., 2020).

  • It's used in the synthesis of dyes, such as diphenylmethane and triphenylmethane dye ethynovinylogues, which absorb light in the near-infrared spectrum (Akiyama et al., 1988).

  • Diphenylmethane serves as a solvent for extracting polynuclear aromatic hydrocarbons from particulate samples, indicating its utility in analytical chemistry (Renkes et al., 1983).

  • It forms the basis for bifunctional artificial phosphodiesterases used in catalysis, highlighting its role in synthetic chemistry (Salvio, Mandolini, & Savelli, 2013).

  • Diphenylmethane derivatives, such as beclobrate and eniclobrate hydrochloride, have been investigated for their lipid-lowering properties in medical research (Thiele, Ahmed, Jahn, & Adrian, 1979).

  • It plays a role in immunological studies, particularly with the allergen diphenylmethane diisocyanate (MDI) and its reactivity with human albumin, contributing to the understanding of asthma (Wisnewski, Liu, & Redlich, 2010).

  • Diphenylmethane is involved in the study of photodissociation and photochemistry, as demonstrated in experiments examining its behavior under light exposure (Fujiwara, Yamasaki, Mishima, & Toyomi, 1998).

  • It has been used in the synthesis of natural products like 5'-hydroxyisoavrainvilleol, a brominated diphenylmethane derivative from the green alga Avrainvillea nigricans with antimicrobial properties (Colon, Guevara, Gerwick, & Ballantine, 1987).

Safety And Hazards

Diphenylmethane is flammable with a flash point greater than 110 °C . It forms explosive mixtures with air on intense heating . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Diphenylmethane plays an important role in the synthesis of luminogens for aggregation-induced emission (AIE) . It also shows potential as an efflux pump inhibitor, enhancing antibiotic activity against drug-resistant bacteria .

properties

IUPAC Name

benzylbenzene
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InChI

InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2
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InChI Key

CZZYITDELCSZES-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2
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Molecular Formula

C13H12
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DSSTOX Substance ID

DTXSID1041891
Record name Diphenylmethane
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Molecular Weight

168.23 g/mol
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Physical Description

Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann]
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Boiling Point

264.5 °C
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Flash Point

130 °C, 266 °F (130 °C) (CLOSED CUP)
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Solubility

In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform.
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Density

1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid)
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Vapor Density

5.8 (Air= 1)
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Vapor Pressure

0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C
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Product Name

Diphenylmethane

Color/Form

Orthorhombic needles, Long, colorless needles, Liquid

CAS RN

101-81-5
Record name Diphenylmethane
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Melting Point

25.4 °C
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Synthesis routes and methods I

Procedure details

Mono-, di- or tri-phenylacetic acids were reacted with 1.5 molar equivalents of DBU to produce the corresponding toluene, diphenylmethane or triphenylmethane in yields of 80, 100 and 100% respectively. All reactions were carried out over a period of 2 to 3 hrs. using 240° C., 90° C. and 40° C., respectively, as the average reaction temperature.
[Compound]
Name
Mono-, di- or tri-phenylacetic acids
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Synthesis routes and methods II

Procedure details

A solution of 4.30 g (25.8 mmols) of diphenylmethane in 50 ml of THF is prepared in inert atmosphere (nitrogen) then cooled in an ice bath. First 16.7 ml of butyllithium of a 1.7M solution in hexane and then, drop by drop, a solution of 4.90 g (12.9 mmols) of the previous ketone 3 in 50 ml of THF, are added slowly. The resultant mixture is stirred for 2 hours at room temperature and then 50 ml of a saturated aqueous solution of ammonium chloride and 100 ml of water are added. Extraction with ethyl acetate followed by evaporation of the previously dried extracts yields alcohol 4 which is recrystallised in cyclohexane.
Name
Quantity
50 mL
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solvent
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16.7 mL
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solution
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ketone
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4.9 g
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50 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of benzhydrol (184 mg, 1 mmol) in methylene chloride (1 mL) is added 0.2 g 90 weight percent HF/10 weight percent acrylic acid polymer, 100,000 m. wt., and the solution stirred until complete by TLC. The liquid is decanted and the gel washed with 2×1 mL methylene chloride. The organic layers are combined and washed with 1 mL water, 1 mL NaHCO3, dried through MgSO4 and evaporated. Diphenylmethane is afforded.
Quantity
184 mg
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reactant
Reaction Step One
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Synthesis routes and methods IV

Procedure details

To a solution of benzhydrol (184 mg, 1 mmol) in methylene chloride (1 mL) is added 0.2 g 85 weight percent HF/15 weight percent acrylamide polymer, 175,000 m. wt., and the solution stirred until complete by TLC. The liquid is decanted and the gel washed with 2×1 mL methylene chloride. The organic layers are combined and washed with 1 mL water, 1 mL NaHCO3, dried through MgSO4 and evaporated. Diphenylmethane is afforded.
Quantity
184 mg
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reactant
Reaction Step One
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0 (± 1) mol
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1 mL
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Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of benzhydrol (184 mg, 1 mmol) in methylene chloride (1 mL) is added 0.2 g 90 weight percent HF/10 weight percent methacrylic acid polymer, 100,000 m. wt., and the solution stirred until complete by TLC. The liquid is decanted and the gel washed with 2×1 mL methylene chloride. The organic layers are combined and washed with 1 mL water, 1 mL NaHCO3, dried through MgSO4 and evaporated. Diphenylmethane is afforded.
Quantity
184 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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1 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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